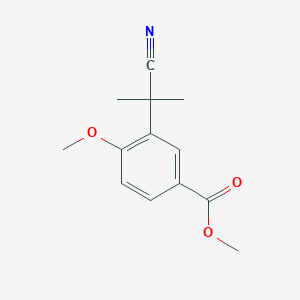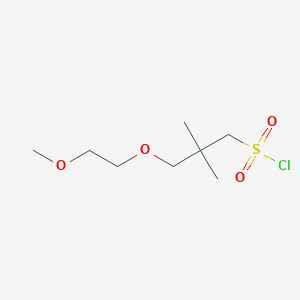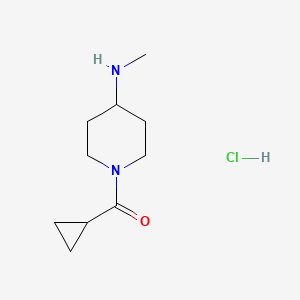
2-(4-Fluorothiophen-3-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorothiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom at the 4-position of the thiophene ring and an acetic acid moiety at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorothiophen-3-yl)acetic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by the introduction of the acetic acid moiety. For instance, the fluorination of thiophene can be carried out using a fluorinating reagent such as Selectfluor. The resulting 4-fluorothiophene can then be subjected to a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-(4-fluorothiophen-3-yl)acetic acid .
Industrial Production Methods
Industrial production of 2-(4-fluorothiophen-3-yl)acetic acid typically involves large-scale halogenation and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
2-(4-fluorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted thiophene derivatives.
科学的研究の応用
2-(4-fluorothiophen-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound is employed in the fabrication of organic photovoltaic cells and sensors due to its electronic properties.
作用機序
The mechanism of action of 2-(4-fluorothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
類似化合物との比較
Similar Compounds
- 2-(4-chlorothiophen-3-yl)acetic acid
- 2-(4-bromothiophen-3-yl)acetic acid
- 2-(4-methylthiophen-3-yl)acetic acid
Uniqueness
2-(4-fluorothiophen-3-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity towards biological targets, making it a valuable scaffold in drug discovery and development .
特性
分子式 |
C6H5FO2S |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-(4-fluorothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-3-10-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9) |
InChIキー |
BEUYWHOLSAXOSQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CS1)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
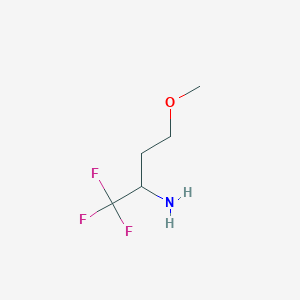
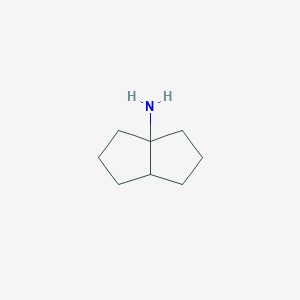
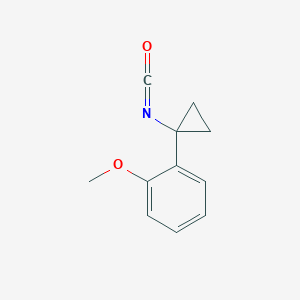


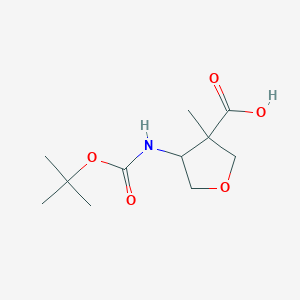
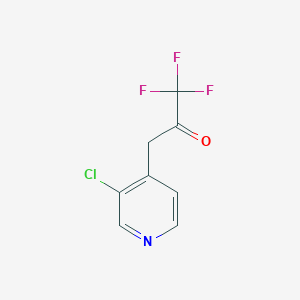
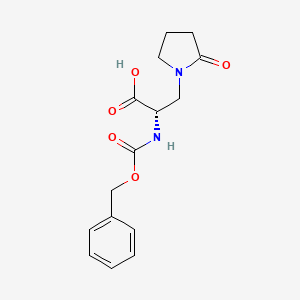
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)

